![molecular formula C14H12O3 B1611691 3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 773872-85-8](/img/structure/B1611691.png)

3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid

Overview

Description

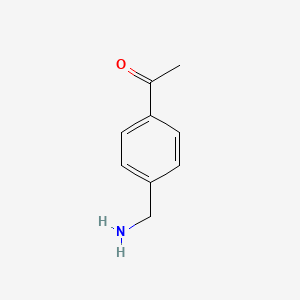

3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization:

- Tri- and diorganotin(IV) carboxylates were synthesized using a similar compound, 2′,4′-difluoro-4-hydroxy-[1,1′]-biphenyl-3-carboxylic acid, and characterized for their chemical properties. These compounds showed potential antibacterial and antifungal activities (Ahmad et al., 2002).

Biological and Complexing Activity:

- The hydroxymethyl group, as found in 3-hydroxymethyl-1,4-dihydro-4-oxoquinoline, exhibits promising biological and complexing activities. This group is present in many biologically potent substances and plays a role in antibacterial and neuroprotective agents (Milata et al., 2019).

Electrochemical Applications:

- Studies on electroreduction of hydroxymethyl groups attached to various positions of a pyridine ring reveal insights into reduction mechanisms and synthetic applications in aqueous sulfuric acid solutions (Nonaka et al., 1981).

Hydrogen Bonding Studies:

- Hydrogen bonding in compounds with hydroxymethyl groups, such as 4-aminophenyl ethanol, has been studied to understand the interactions with carboxylic acids. This research provides valuable insights into the behavior of such functional groups in various chemical contexts (Obenchain et al., 2015).

Liquid Crystal Formation:

- A series of achiral 4-biphenyl carboxylic acid compounds, which includes structures similar to the query compound, has been synthesized to study different phase structures and self-assembled helical suprastructures, contributing to the field of materials science (Jeong et al., 2005).

Molecular Magnetism:

- Studies on β-4-(N-Tert-butyl-N-aminoxyl)-1,1‘-biphenyl-3‘,5‘-dicarboxylic acid reveal insights into the magnetism of conjugated organic nitroxides, highlighting the role of specific structural motifs in determining magnetic properties (Field & Lahti, 2003).

Mechanism of Action

Target of Action

Similar compounds are often involved in various biochemical reactions, interacting with enzymes, proteins, or receptors within the cell .

Mode of Action

It’s worth noting that benzoic acid derivatives, such as this compound, often participate in reactions involving the transfer of a phenyl group . This can lead to changes in the structure and function of the target molecule, potentially altering its activity within the cell .

Biochemical Pathways

The compound may be involved in several biochemical pathways, given its structural similarity to other phenolic compounds. For instance, it might participate in the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction involves the transfer of an organoboron group (from the compound) to another organic compound, facilitated by a palladium catalyst .

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys . The compound’s bioavailability would depend on these factors, as well as its chemical stability and solubility.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its potential involvement in the Suzuki–Miyaura reaction, it could facilitate the formation of new organic compounds within the cell . This could have various downstream effects, depending on the nature of these compounds and their roles within the cell.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura reaction typically requires a base and a palladium catalyst . Therefore, the availability of these substances in the environment would be crucial for the compound’s activity.

Properties

IUPAC Name |

4-[3-(hydroxymethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-9-10-2-1-3-13(8-10)11-4-6-12(7-5-11)14(16)17/h1-8,15H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXYVZSLBXTFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572384 | |

| Record name | 3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773872-85-8 | |

| Record name | 3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1611628.png)